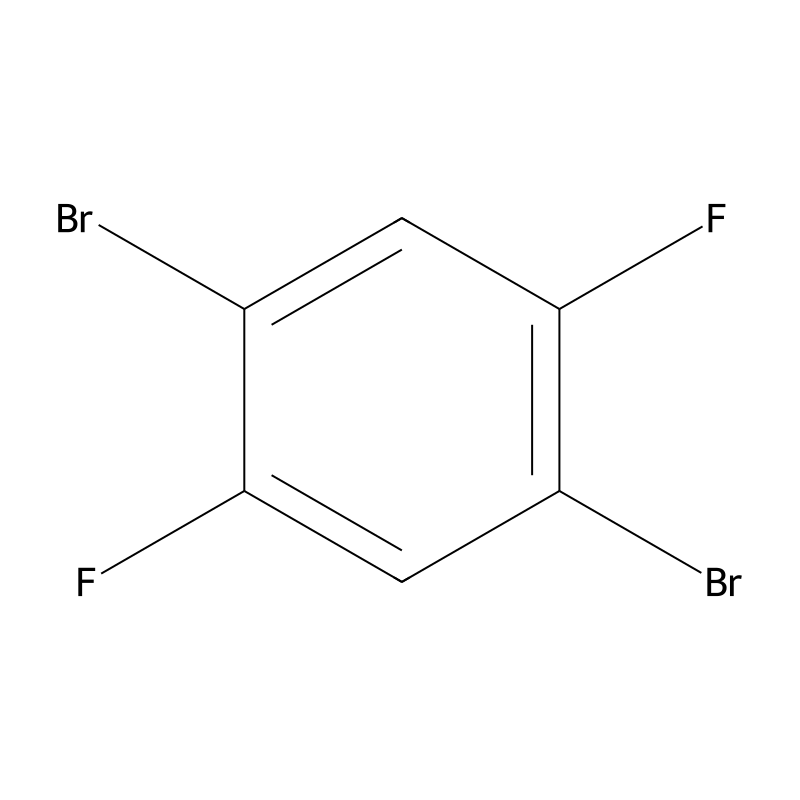1,4-Dibromo-2,5-difluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
,4-Dibromo-2,5-difluorobenzene can be synthesized through various methods, including:
- Electrophilic aromatic substitution of 1,2,4,5-tetrafluorobenzene with bromine
- Fluorination of 1,4-dibromobenzene with potassium fluoride []
Applications in Scientific Research
,4-Dibromo-2,5-difluorobenzene has been used as a building block in the synthesis of various functional materials, including:
- Ligands for transition metals: These are molecules that can bond to metal atoms and are used in various applications such as catalysis and medicinal chemistry.
- Polymers: 1,4-Dibromo-2,5-difluorobenzene has been incorporated into polymers to improve their properties such as thermal stability and conductivity [].
- Organic electronics: This field focuses on the development of electronic devices using organic materials. 1,4-Dibromo-2,5-difluorobenzene has been used as a precursor to materials for organic light-emitting diodes (OLEDs).
1,4-Dibromo-2,5-difluorobenzene is a synthetic aromatic compound with the molecular formula and a molecular weight of approximately 271.885 g/mol. It is characterized by two bromine atoms and two fluorine atoms attached to a benzene ring. The compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 62.0 to 66.0 °C . Its structure can be represented by the InChIKey GLVMLJCMUBZVTJ-UHFFFAOYSA-N, and it is registered under the CAS number 327-51-5 .
- Due to the presence of bromine atoms, 1,4-Dibromo-2,5-difluorobenzene is likely to be irritating to the skin, eyes, and respiratory system.
- Specific data on its toxicity or flammability is not available.
- Standard laboratory safety protocols for handling organic chemicals should be followed when working with this compound.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic aromatic substitution, often requiring strong bases.
- Cross-Coupling Reactions: This compound can serve as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex organic molecules .
- Electrophilic Aromatic Substitution: The presence of fluorine atoms can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization of the compound .
Synthesis of 1,4-dibromo-2,5-difluorobenzene typically involves:
- Halogenation of Benzene Derivatives: Starting from 2,5-difluorobenzene, bromination can be achieved using bromine or brominating agents in the presence of a catalyst.
- Direct Fluorination: Alternatively, starting from dibromobenzene derivatives and applying fluorination techniques can yield the desired product .
1,4-Dibromo-2,5-difluorobenzene is utilized in various applications:
- Building Block for Synthesis: It serves as a key intermediate in synthesizing more complex organic compounds and polymers .
- Material Science: The compound is used in developing advanced materials due to its unique electronic properties.
- Pharmaceutical Research: Its role as a potential cytochrome P450 inhibitor makes it relevant in medicinal chemistry for drug design .
Interaction studies reveal that 1,4-dibromo-2,5-difluorobenzene interacts with various biological systems primarily through enzyme inhibition. Its ability to inhibit cytochrome P450 enzymes suggests that it may alter the metabolism of other drugs when co-administered. Further research is needed to fully understand its pharmacokinetics and potential toxicological effects .
Several compounds share structural similarities with 1,4-dibromo-2,5-difluorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | 0.97 | Different bromine positioning affects reactivity |
| 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | 0.90 | Varying positions of halogens influence properties |
| 2-Bromo-1,3,4-trifluorobenzene | C6BrF3 | 0.90 | Contains three fluorine atoms enhancing polarity |
| 1-Bromo-2-fluoro-4-nitrobenzene | C6H4BrFNO2 | 0.85 | Contains nitro group affecting electronic properties |
The uniqueness of 1,4-dibromo-2,5-difluorobenzene lies in its specific arrangement of halogens which influences its chemical reactivity and potential applications in material science and pharmaceuticals .
XLogP3
GHS Hazard Statements
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








